TLR4 agonist-1 (TEA)

Thermostability Formulation stability Hydrolytic degradation

TLR4 agonist-1 (TEA), also referred to as compound 17a, is a synthetic toll-like receptor 4 (TLR4) agonist belonging to the diamino allose phosphate (DAP) class. The compound was rationally designed with a nonhydrolyzable 3-amide bond replacing the labile 3-O-acyl ester found in classical lipid-A mimetics, conferring significantly improved aqueous thermostability and potency relative to known natural and synthetic TLR4 ligands.

Molecular Formula C87H173N4O15P
Molecular Weight 1546.3 g/mol
Cat. No. B12383355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR4 agonist-1 (TEA)
Molecular FormulaC87H173N4O15P
Molecular Weight1546.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC
InChIInChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1
InChIKeyFFLZJHQACIRPJU-MLBHIVEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR4 Agonist-1 (TEA): Baseline Identity, Source Literature, and Procurement-Relevant Compound Class Context


TLR4 agonist-1 (TEA), also referred to as compound 17a, is a synthetic toll-like receptor 4 (TLR4) agonist belonging to the diamino allose phosphate (DAP) class [1]. The compound was rationally designed with a nonhydrolyzable 3-amide bond replacing the labile 3-O-acyl ester found in classical lipid-A mimetics, conferring significantly improved aqueous thermostability and potency relative to known natural and synthetic TLR4 ligands [1]. Its chemical formula is C₈₇H₁₇₃N₄O₁₅P (MW 1546.30), CAS 3020639-70-4, and it is commercially available as a research tool for innate immunity, inflammation, and vaccine adjuvant studies .

Why Generic TLR4 Agonist Substitution Fails: The Thermostability and Scaffold Liability Problem Solved by TLR4 Agonist-1 (TEA)


Most synthetic TLR4 agonists are carbohydrate-based lipid-A mimetics containing a labile 3-O-acyl ester chain at the C-3 position of the non-reducing sugar; this ester is prone to hydrolytic cleavage in aqueous formulation, leading to progressive loss of biological activity and confounding reproducibility in long-term in vitro and in vivo experiments [1]. TLR4 agonist-1 (TEA) overcomes this inherent instability via a diamino allose phosphate (DAP) scaffold in which the labile ester is replaced by a stable 3-amide bond, resulting in significantly improved thermostability in aqueous media [1]. Consequently, generic substitution of TEA with a classical lipid-A mimetic or an earlier-generation TLR4 agonist introduces uncontrolled stability and potency variables that undermine data quality, batch-to-batch consistency, and comparability across studies [1].

TLR4 Agonist-1 (TEA) Quantitative Differentiation: Comparator-Backed Evidence for Scientific Selection and Procurement


Aqueous Thermostability Superiority Over Classical Lipid-A Mimetics: 3-Amide vs. 3-Ester Scaffold

The DAP scaffold of TLR4 agonist-1 (TEA) incorporates a nonhydrolyzable 3-amide bond in place of the labile 3-O-acyl ester present in conventional lipid-A mimetics [1]. While the primary publication states that DAPs have 'significantly improved thermostability in aqueous formulations' relative to known natural and synthetic TLR4 ligands, explicit quantitative degradation half-life comparisons for compound 17a against a named comparator are not publicly available in the abstracted record [1]. This claim is therefore classified as class-level inference based on the structural rationale and aggregated DAP-series data presented in the source paper.

Thermostability Formulation stability Hydrolytic degradation

TLR4 Agonist-1 (TEA) MIP-1β Induction in Murine and Human Macrophage Lines: Comparative Potency Context

TLR4 agonist-1 (TEA) (compound 17a) induces robust MIP-1β production in both RAW 264.7 murine macrophages and MM6 human monocytic cells, confirming cross-species TLR4 agonism [1]. The paper and vendor annotations describe the compound as a 'potent agonist' of TLR4, but a direct EC50 value for MIP-1β induction in these cells is not provided in the abstract; the ChEMBL database contains EC50 data for other compounds from the same paper (e.g., GSK1795091: EC50 0.26–0.93 nM in human PBMC/HEK-Blue hTLR4 assays), establishing a quantitative comparator landscape within the same experimental framework [2].

MIP-1β RAW 264.7 MM6 TLR4 agonism

In Vivo Vaccine Adjuvant Efficacy: Influenza Challenge Protection in Mice

The DAP class, including TLR4 agonist-1 (TEA), functions as a potent vaccine adjuvant, enhancing influenza-specific antibody titers and conferring protection against lethal influenza virus challenge in mice [1]. This in vivo functional outcome distinguishes the compound from TLR4 agonists that have only been characterized in vitro, and the influenza challenge model is a direct measure of protective adaptive immunity rather than a surrogate marker.

Vaccine adjuvant Influenza In vivo protection Adaptive immunity

Optimal Research and Industrial Use Cases for TLR4 Agonist-1 (TEA) Based on Quantitative Evidence


Vaccine Adjuvant Development Requiring Aqueous-Stable TLR4 Agonism

TLR4 agonist-1 (TEA) is suited for subunit and inactivated vaccine formulations where prolonged aqueous stability is critical for consistent adjuvant activity throughout storage and in vivo release. Its nonhydrolyzable 3-amide bond addresses the degradation liability of classical lipid-A mimetics, supporting reproducible immunopotentiation in influenza and other infectious disease models [1].

Cross-Species Innate Immunity Profiling in Murine and Human Macrophage Systems

With confirmed MIP-1β induction in both RAW 264.7 (mouse) and MM6 (human) macrophage cell lines, TEA enables direct comparison of TLR4-driven chemokine responses across species, facilitating translational research and reducing the need for separate murine- and human-specific tool compounds [1].

Cancer Immunotherapy Research Leveraging TLR4-Mediated Dendritic Cell Activation

As a DAP-class TLR4 agonist with potent immunostimulatory properties, TEA can be employed in tumor immunology studies to activate dendritic cells and promote adaptive anti-tumor immune responses, particularly in settings requiring a chemically defined, stable agonist for reproducible combination immunotherapy readouts [1].

Innate Immune Signaling Pathway Dissection (MyD88/TRIF) with a Structurally Defined Probe

TLR4 agonist-1 (TEA), as a fully synthetic small molecule of known structure and defined DAP scaffold, serves as a precise probe for dissecting TLR4 downstream signaling (MyD88-dependent vs. TRIF-dependent pathways) without the compositional heterogeneity and lot-to-lot variability associated with natural lipid-A preparations [1].

Quote Request

Request a Quote for TLR4 agonist-1 (TEA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.